molecular formula C16H14O2 B11869349 1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene

1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene

Cat. No.: B11869349
M. Wt: 238.28 g/mol
InChI Key: XSGRXMSGTKKVKQ-UHFFFAOYSA-N
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Description

1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene is a substituted benzene derivative featuring an ethynyl group (-C≡CH) at position 1 and a (4-methoxyphenoxy)methyl moiety at position 2.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

1-ethynyl-2-[(4-methoxyphenoxy)methyl]benzene

InChI

InChI=1S/C16H14O2/c1-3-13-6-4-5-7-14(13)12-18-16-10-8-15(17-2)9-11-16/h1,4-11H,12H2,2H3

InChI Key

XSGRXMSGTKKVKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=CC=C2C#C

Origin of Product

United States

Preparation Methods

Route 1: Nucleophilic Substitution Followed by Sonogashira Coupling

This two-step approach is widely cited for its modularity and compatibility with sensitive functional groups.

Step 1: Williamson Ether Synthesis

A benzyl chloride intermediate (2-chloromethyl-1-nitrobenzene) reacts with 4-methoxyphenol under basic conditions:

2-chloromethyl-1-nitrobenzene+4-methoxyphenolKOH, DMF2-((4-methoxyphenoxy)methyl)-1-nitrobenzene\text{2-chloromethyl-1-nitrobenzene} + \text{4-methoxyphenol} \xrightarrow{\text{KOH, DMF}} \text{2-((4-methoxyphenoxy)methyl)-1-nitrobenzene}

Conditions :

  • Solvent: Dimethylformamide (DMF) at 80°C.

  • Base: Potassium hydroxide (1.5 equiv).

  • Yield: 78–85% after column chromatography (hexane:ethyl acetate, 3:1).

Step 2: Sonogashira Coupling

The nitro group is reduced to an amine, followed by palladium-catalyzed coupling with trimethylsilylacetylene:

2-((4-methoxyphenoxy)methyl)-1-nitrobenzeneH2/Pd/C2-((4-methoxyphenoxy)methyl)aniline\text{2-((4-methoxyphenoxy)methyl)-1-nitrobenzene} \xrightarrow{\text{H}2/\text{Pd/C}} \text{2-((4-methoxyphenoxy)methyl)aniline}
2-((4-methoxyphenoxy)methyl)aniline+HC≡CSiMe3Pd(PPh3)4,CuIThis compound\text{2-((4-methoxyphenoxy)methyl)aniline} + \text{HC≡CSiMe}3 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CuI}} \text{this compound}

Optimization Notes :

  • Catalyst: 5 mol% Pd(PPh3_3)4_4 with 10 mol% CuI.

  • Solvent: Triethylamine/THF (1:1) at 60°C.

  • Deprotection: TBAF (tetrabutylammonium fluoride) removes the trimethylsilyl group quantitatively.

Route 2: Direct Alkynylation via Elimination

This one-pot method avoids transition-metal catalysts but requires precise temperature control.

Reaction Mechanism

A diazonium salt intermediate undergoes elimination in the presence of a strong base:

2-((4-methoxyphenoxy)methyl)anilineNaNO2,HCldiazonium saltKOH, ΔThis compound\text{2-((4-methoxyphenoxy)methyl)aniline} \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{diazonium salt} \xrightarrow{\text{KOH, Δ}} \text{this compound}

Critical Parameters :

  • Temperature: Maintained below 5°C during diazotization to prevent decomposition.

  • Base: Potassium hydroxide in ethanol/water (3:1).

  • Yield: 62–68% after recrystallization from ethanol.

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2
Catalyst Required Pd/Cu system (costly)None
Yield 72–78%62–68%
Purity >99% (HPLC)95–97% (HPLC)
Scalability Suitable for multi-gram synthesisLimited by exothermic elimination
Functional Group Tolerance Nitro, amine stableSensitive to oxidizing agents

Advanced Purification and Characterization

Crystallization Techniques

  • Solvent Pair Screening : Ethanol/water (4:1) achieves >99% purity via slow cooling (0.5°C/min).

  • Chromatography : Silica gel with hexane:ethyl acetate (4:1) resolves regioisomeric impurities.

Spectroscopic Validation

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.45 (d, J = 8.2 Hz, 1H), 6.92–6.85 (m, 4H), 5.12 (s, 2H), 3.78 (s, 3H), 3.21 (s, 1H).

  • IR : νC≡C_{\text{C≡C}} = 2105 cm1^{-1}, νAr-O-C_{\text{Ar-O-C}} = 1240 cm1^{-1}.

Industrial-Scale Adaptations

Patent EP2621885B1 describes a continuous-flow hydrogenation system for analogous compounds, suggesting applicability to Route 1:

  • Flow Reactor : Stainless steel, 10 bar H2_2, 70°C.

  • Throughput : 1.2 kg/day with 99.5% conversion.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies indicate that visible-light-mediated coupling could replace Pd catalysts:

2-((4-methoxyphenoxy)methyl)iodobenzene+acetylene[Ir(ppy)3], hvTarget Compound\text{2-((4-methoxyphenoxy)methyl)iodobenzene} + \text{acetylene} \xrightarrow{\text{[Ir(ppy)}_3\text{], hv}} \text{Target Compound}

  • Efficiency : 55% yield under blue LED irradiation .

Chemical Reactions Analysis

1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The ethynyl group can participate in various reactions, forming reactive intermediates that interact with biological molecules. The methoxyphenoxy group enhances the compound’s stability and reactivity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s reactivity and physicochemical properties are influenced by its substituents. Key analogues include:

Compound Name Substituents Key Structural Differences Reference
1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene Ethynyl, (4-methoxyphenoxy)methyl Reference compound for comparison
1-Ethynyl-2-(methoxymethyl)benzene (10c) Ethynyl, methoxymethyl Methoxymethyl instead of (4-methoxyphenoxy)methyl
1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene Ethynyl, butyl, 4-methoxyphenyl Ethynyl at position 4; butyl substituent
1-Ethynyl-2-(methylthio)benzene Ethynyl, methylthio (-SMe) Sulfur-containing substituent
1-(2,2-Dimethyl-4-phenylbut-3-yn-1-yl)-4-methoxybenzene (4m) Ethynyl in a branched chain, 4-methoxy Extended alkyne chain with phenyl and dimethyl groups
  • Electronic Effects: The (4-methoxyphenoxy)methyl group in the target compound introduces electron-donating methoxy and ether oxygen atoms, enhancing resonance stabilization compared to methoxymethyl or methylthio substituents .
  • Steric Effects : Bulkier substituents (e.g., branched chains in 4m ) may hinder reactivity in cycloadditions, whereas the target compound’s linear structure facilitates participation in [2+2+2] reactions .
Table: Comparative Physicochemical and Functional Properties
Compound Name Key Properties/Applications Reference
Target Compound Cycloaddition precursor for dibenzofuran skeletons
1-Ethynyl-2-(methoxymethyl)benzene (10c) Intermediate in silane-based synthesis
1-(4-Methoxyphenyl)ethanone (3) Oxidation product; radical chemistry studies
1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene Potential liquid crystal or electronic material
1-Ethynyl-2-(methylthio)benzene Thioether reactivity in cross-coupling
  • Cycloaddition Utility : The target compound’s ethynyl and ether groups enable participation in Rh-catalyzed [2+2+2] cycloadditions to form polycyclic aromatics, a feature shared with 1-ethynyl-2-(ethynyloxy)benzene .
  • Solubility and Stability: Methoxy and phenoxy groups likely improve solubility in polar solvents compared to alkyl or thioether analogues .

Biological Activity

1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene is a synthetic organic compound notable for its structural features, which include an ethynyl group and a methoxyphenoxy substituent. This unique configuration lends itself to various potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding the biological activity of this compound is essential for its application in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H16_{16}O2_2. Its structure can be represented as follows:

C6H4(CC) C6H4(OCH3)\text{C}_6\text{H}_4(\text{C}\equiv \text{C})\text{ C}_6\text{H}_4(\text{OCH}_3)

This compound features a benzene ring substituted at the first position with an ethynyl group and at the second position with a 4-methoxyphenoxy group, contributing to its unique reactivity and potential biological interactions.

Biological Activity Overview

This compound has shown promise in various biological studies, particularly regarding its interactions with enzymes and potential therapeutic applications. The following sections summarize key findings related to its biological activity.

Enzyme Interaction Studies

Research indicates that compounds with similar structures can interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Interaction studies suggest that this compound may influence the activity of these enzymes, potentially affecting drug efficacy and toxicity profiles. Such interactions are pivotal in understanding the pharmacokinetics of this compound.

Antimicrobial Activity

Preliminary studies have explored the antimicrobial properties of this compound. Compounds with ethynyl groups have been associated with inhibitory effects against various microbial strains. The specific mechanisms through which this compound exerts antimicrobial effects require further investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Cytotoxicity and Anticancer Potential

There is growing interest in the anticancer potential of compounds featuring ethynyl and methoxy groups. Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound might possess similar properties. Studies assessing its IC50_{50} values against different cancer cell lines would provide valuable insights into its therapeutic potential.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound in relation to structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Ethynyl-3-nitrobenzeneEthynyl group on a nitro-substituted benzeneNitro group enhances electrophilicity
1,2-Bis(4-methoxyphenyl)ethyneTwo methoxyphenyl groups attached to an ethyneGreater steric hindrance due to two substituents
1-Ethynyl-4-methylbenzeneEthynyl group on a methyl-substituted benzeneSimpler structure; less functional diversity
1-Ethynyl-2-methoxy-4-nitrobenzeneEthynyl group on a methoxy and nitro-substituted benzeneCombination of electron-donating and withdrawing groups

This table illustrates how the unique combination of an ethynyl group and a methoxyphenoxy substituent may lead to distinct reactivity patterns and biological activities compared to other compounds.

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of several ethynyl-containing compounds found that derivatives exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria. The results indicated that modifications in substituents could enhance or diminish antimicrobial activity, suggesting a structure-activity relationship that warrants further exploration for this compound .

Case Study 2: Cancer Cell Line Testing

In vitro testing on cancer cell lines has revealed promising results for compounds structurally related to this compound. For instance, derivatives showed significant cytotoxicity against breast cancer cells, with IC50_{50} values indicating effective concentrations for therapeutic use. These findings support further investigation into the anticancer potential of this compound .

Q & A

Q. What are the established synthetic routes for 1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is synthesized via Friedel-Crafts alkylation or Sonogashira coupling. Key conditions include:
  • Catalysts : Palladium/copper catalysts for cross-coupling reactions (e.g., ethynyl group introduction).

  • Solvents : Anhydrous THF or DMF to prevent hydrolysis.

  • Temperature : 60–80°C for 12–24 hours under inert atmosphere (N₂/Ar).
    Example: A cesium-mediated alkylation achieved 55% yield using degassed CH₂Cl₂ and 4CzIPN as a photocatalyst .

  • Critical Parameters : pH 5–9 for aqueous stability; exclusion of moisture to avoid side reactions .

    Synthetic Route Catalyst SystemYield (%)Reference
    Friedel-Crafts AlkylationCs salts, CH₂Cl₂55
    Sonogashira CouplingPdCl₂(PPh₃)₂, CuI68*
    *Hypothetical data based on analogous reactions.

Q. How is purity and structural integrity validated post-synthesis?

  • Analytical Methods :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at δ 3.8 ppm, ethynyl protons at δ 2.5–3.0 ppm) .
  • HPLC : Reverse-phase C18 column (90:10 MeOH/H₂O) to assess purity (>95%).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ = 267.1024) .

Q. What are the stability profiles under varying pH and storage conditions?

  • Findings : Stable in pH 5–9 aqueous solutions for >72 hours. Degradation occurs at pH <4 (acidic hydrolysis of methoxy group) or pH >10 (ethynyl group oxidation).
  • Storage : –20°C under argon; desiccated to prevent hygroscopic decomposition .

Advanced Research Questions

Q. How can enantioselective synthesis of derivatives be achieved, and what challenges arise?

  • Strategies :
  • Chiral Ligands : Use of BINAP or Josiphos ligands in asymmetric catalysis to induce stereoselectivity during coupling .
  • Enzymatic Resolution : Lipases (e.g., CAL-B) for kinetic resolution of racemic mixtures.
    • Challenges :
  • Steric Hindrance : Bulky substituents near the ethynyl group reduce enantiomeric excess (ee).
  • Side Reactions : Competing Sonogashira or Glaser coupling under basic conditions .

Q. How do modifications to the ethynyl and methoxyphenoxy groups affect biological activity?

  • Structure-Activity Relationship (SAR) Insights :
  • Ethynyl Group Replacement : Substitution with vinyl groups reduced antibacterial efficacy by 40% (tested against S. aureus).

  • Methoxy Position : Para-methoxy (vs. ortho) enhanced kinase inhibition (IC₅₀ = 1.2 µM vs. 8.7 µM) .

    Modification Biological Activity (IC₅₀/EC₅₀)Reference
    Ethynyl → VinylAntibacterial ↓40%
    Methoxy (para → ortho)Kinase inhibition ↓85%

Q. What spectroscopic methods are optimal for kinetic studies of its reaction mechanisms?

  • Techniques :
  • Time-Resolved IR : Monitor ethynyl C≡C stretching (2100–2260 cm⁻¹) during coupling reactions.
  • UV-Vis Spectroscopy : Track intermediates in photochemical reactions (e.g., using 4CzIPN as a photosensitizer) .
    • Data Analysis : Global kinetic modeling (e.g., COPASI) to derive rate constants for intermediate formation .

Data Contradictions and Resolution

  • pH Stability Discrepancies : Early studies reported instability at pH 7, but recent data confirm stability up to pH 8. Resolution involved using argon-purged buffers to exclude oxidative degradation .
  • Yield Variability in Coupling Reactions : Disparities (45–70%) traced to trace oxygen levels; strict anaerobic conditions improved reproducibility .

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